molecular formula C18H17Cl2N3O3S B2986513 6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428351-21-6

6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2986513
CAS RN: 1428351-21-6
M. Wt: 426.31
InChI Key: IEPCRVDOXUGKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as DMP543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) antagonists and has been shown to have promising effects in various scientific research applications.

Scientific Research Applications

Antibacterial Activity

Research on derivatives related to "6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile" has shown significant antibacterial activity. A study by Taguchi et al. (1992) synthesized and tested a series of tetracyclic quinolone antibacterials for their effectiveness against both Gram-positive and Gram-negative bacteria, indicating the compound's potential in treating bacterial infections (Taguchi et al., 1992).

Anticancer Agents

Rehman et al. (2018) explored the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. The study highlighted compounds with low IC50 values, suggesting their strong potential as anticancer agents compared to the reference drug doxorubicin (Rehman et al., 2018).

Cyclin-Dependent Kinase Inhibitors

Griffin et al. (2006) reported on the development of cyclin-dependent kinase inhibitors using a new variant of the cope elimination. This work illustrates the compound's relevance in targeting specific enzymes critical for cell cycle regulation, offering a pathway to developing cancer therapies (Griffin et al., 2006).

Antiprotozoal Activity

Ismail et al. (2003) synthesized aza-analogues of furamidine, demonstrating potent antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing the potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural analysis of compounds related to "6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile", exploring their chemical properties and potential biological activities. For instance, the work by Khalid et al. (2016) on synthesizing N-substituted derivatives showcases the ongoing efforts to understand and enhance the biological relevance of such compounds (Khalid et al., 2016).

properties

IUPAC Name

6-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3S/c1-12-8-17(16(20)9-15(12)19)27(24,25)23-6-4-14(5-7-23)26-18-3-2-13(10-21)11-22-18/h2-3,8-9,11,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCRVDOXUGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.